Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
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Overview
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride is a bioactive chemical.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Research Focus : Investigating the metabolic activation pathway of chloroacetamide herbicides in liver microsomes, which might have implications for understanding the metabolism of related compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Different chloroacetamide herbicides demonstrate varied metabolization in rat and human liver microsomes, indicating complex metabolic pathways that could be relevant for similar compounds (Coleman et al., 2000).
Discovery of Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
- Research Focus : Development of a new compound structurally similar to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride, with potential therapeutic applications.
- Key Findings : This research led to the discovery of a new, water-soluble inhibitor for human ACAT-1, which could have implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
New Salt
- Research Focus : Pharmaceutical applications of a salt structurally related to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : The study discusses the use of this salt in pharmaceutical compositions and its therapeutic implications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
X-Ray Powder Diffraction of N-Derivatives
- Research Focus : Characterization of N-derivatives of chlorophenoxyacetamide, which are structurally related to the target compound.
- Key Findings : Provides new diffraction data that could be useful in the structural analysis of similar acetamide derivatives (Olszewska et al., 2009).
Synthesis and Screening for Antibacterial Activity
- Research Focus : Investigating the antibacterial potential of acetamide derivatives, which could have implications for compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Identified some acetamide derivatives as moderate inhibitors against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).
properties
CAS RN |
27468-56-0 |
---|---|
Product Name |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Molecular Formula |
C26H37ClN2O4 |
Molecular Weight |
477 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-3-4-19-31-23-11-13-24(14-12-23)32-21-26(29)28(18-17-27-15-6-5-7-16-27)22-9-8-10-25(20-22)30-2;/h8-14,20H,3-7,15-19,21H2,1-2H3;1H |
InChI Key |
NYFGFEHEOLLIMX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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